molecular formula C15H15N3O B2795024 N-(2-(pyrimidin-5-yl)ethyl)cinnamamide CAS No. 2035017-97-9

N-(2-(pyrimidin-5-yl)ethyl)cinnamamide

Cat. No.: B2795024
CAS No.: 2035017-97-9
M. Wt: 253.305
InChI Key: CNXHZAHEUFWDNO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(pyrimidin-5-yl)ethyl)cinnamamide is a compound that features a pyrimidine ring attached to an ethyl chain, which is further connected to a cinnamamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)cinnamamide typically involves the reaction of pyrimidine derivatives with cinnamamide under specific conditions. One common method includes the use of coupling reactions facilitated by catalysts such as palladium or copper. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)cinnamamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-(pyrimidin-5-yl)ethyl)cinnamamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)cinnamamide
  • N-(pyrimidin-2-yl)cinnamamide
  • N-(pyrimidin-4-yl)ethyl)cinnamamide

Uniqueness

N-(2-(pyrimidin-5-yl)ethyl)cinnamamide is unique due to its specific structural configuration, which imparts distinct biological activities compared to other similar compounds. Its combination of a pyrimidine ring and cinnamamide moiety makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-3-phenyl-N-(2-pyrimidin-5-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15(7-6-13-4-2-1-3-5-13)18-9-8-14-10-16-12-17-11-14/h1-7,10-12H,8-9H2,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXHZAHEUFWDNO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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